molecular formula C10H11NO2 B2627305 6-Cyclopropyl-2-methylpyridine-3-carboxylic acid CAS No. 1566760-56-2

6-Cyclopropyl-2-methylpyridine-3-carboxylic acid

Cat. No.: B2627305
CAS No.: 1566760-56-2
M. Wt: 177.203
InChI Key: WFRLRDCYFRQAAU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-methylpyridine-3-carboxylic acid is a pyridine derivative featuring a cyclopropyl substituent at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 3. This compound is of interest in medicinal chemistry and materials science due to its unique structural features.

Properties

IUPAC Name

6-cyclopropyl-2-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-8(10(12)13)4-5-9(11-6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRLRDCYFRQAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-methylpyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with cyclopropyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Cyclopropyl-2-methylpyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Compound Name Core Structure Substituents (Positions) Molecular Formula Key Features
6-Cyclopropylpyridin-2-amine Pyridine Cyclopropyl (6), Amine (2) C₈H₁₁N₂ Polar amine group; lower acidity
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid Pyridine Cyclopropylmethoxy (6), Carboxylic acid (2) C₁₁H₁₁NO₃ Ether linkage; altered solubility
6-(Cyclopropylamino)pyridazine-3-carboxylic acid Pyridazine Cyclopropylamino (6), Carboxylic acid (3) C₉H₁₁N₃O₂ Pyridazine core; increased π-deficiency
3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide Thienopyridine Cyclopropyl, Chloro, Methoxy, Carboxamide C₁₃H₁₄ClN₃O₂S Fused thiophene ring; enhanced lipophilicity

Electronic and Steric Effects

  • Cyclopropyl Group : The cyclopropyl substituent in the target compound induces ring strain and electron-withdrawing effects, which may stabilize transition states in reactions or modulate binding affinity in biological targets. This contrasts with bulkier substituents like cyclopropylmethoxy in , which adds steric hindrance and reduces solubility.
  • Carboxylic Acid vs. Amine : The carboxylic acid at position 3 (target compound) increases acidity (pKa ~2–3) compared to the amine in 6-cyclopropylpyridin-2-amine (pKa ~4–5) , enhancing water solubility and hydrogen-bonding capacity.
  • Heterocycle Variation : Pyridazine derivatives (e.g., ) exhibit greater π-deficiency than pyridine, altering reactivity in nucleophilic substitution or metal coordination .

Computational Insights

Methods such as Gaussian basis sets (6-31G/6-311G with diffuse/polarization functions) and natural hybrid orbital analysis could elucidate electronic differences. For example:

  • Bond Energy Calculations : The cyclopropyl group’s strain energy (~27 kcal/mol) might destabilize the pyridine ring, affecting reaction thermodynamics .
  • Hybrid Orbital Analysis : Natural bond orbital (NBO) studies could reveal how the methyl group at position 2 directs electron density toward the carboxylic acid, influencing resonance stabilization .

Biological Activity

6-Cyclopropyl-2-methylpyridine-3-carboxylic acid (CPMCA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of CPMCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

CPMCA is characterized by its unique structural features, including a cyclopropyl group attached to a pyridine ring. Its molecular formula is C10H12N2O2, and it typically exists in the form of hydrochloride salt for enhanced solubility in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of CPMCA against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL)
Escherichia coli19.5
Bacillus mycoides4.8
Candida albicans39.0
Staphylococcus aureus77.38
Pseudomonas aeruginosa137.43

These results demonstrate that CPMCA exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus mycoides and fungi such as Candida albicans. The compound's efficacy appears to be influenced by its electron-donating properties, which enhance its interaction with microbial targets .

Anti-inflammatory Properties

In addition to its antimicrobial effects, CPMCA has been investigated for its anti-inflammatory properties . Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is crucial for developing treatments for inflammatory diseases such as arthritis and colitis.

The mechanism of action for CPMCA involves its interaction with specific molecular targets within microbial cells. It is believed that the compound binds to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are ongoing to elucidate these pathways further .

Case Study 1: Antibacterial Efficacy Against Multidrug-Resistant Strains

A study conducted on multidrug-resistant strains of E. coli demonstrated that CPMCA could inhibit growth effectively, with an MIC value significantly lower than that of conventional antibiotics. This finding suggests that CPMCA may serve as a promising candidate for treating infections caused by resistant strains .

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, administration of CPMCA resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups. These results support the potential use of CPMCA in therapeutic applications aimed at reducing inflammation.

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